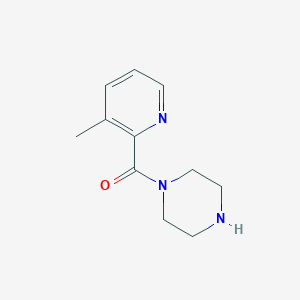
1,2,3,4,5,7,6,8-Hexathiadiazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,7,6,8-Hexathiadiazocane is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,7,6,8-Hexathiadiazocane typically involves the cyclization of appropriate precursors containing sulfur and nitrogen. One common method is the reaction of sulfur dichloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,7,6,8-Hexathiadiazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
1,2,3,4,5,7,6,8-Hexathiadiazocane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,7,6,8-Hexathiadiazocane involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: Another sulfur and nitrogen-containing heterocycle with similar chemical properties.
1,2,5-Thiadiazole: A related compound with a different arrangement of sulfur and nitrogen atoms.
Uniqueness
1,2,3,4,5,7,6,8-Hexathiadiazocane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific interactions with other molecules or materials.
Propriétés
Numéro CAS |
1003-75-4 |
|---|---|
Formule moléculaire |
H2N2S6 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
1,2,3,4,5,7,6,8-hexathiadiazocane |
InChI |
InChI=1S/H2N2S6/c1-3-2-5-7-8-6-4-1/h1-2H |
Clé InChI |
YAIMJUOZFXIFRW-UHFFFAOYSA-N |
SMILES canonique |
N1SNSSSSS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





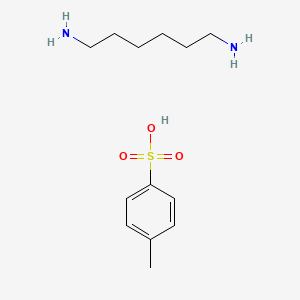
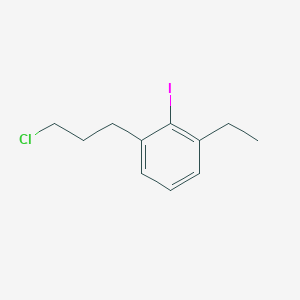
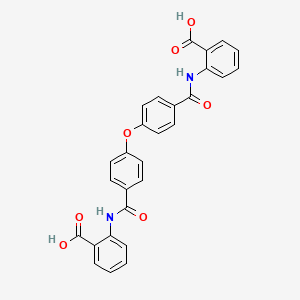




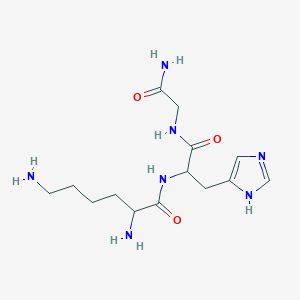
![(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)

